Cas no 177910-85-9 (1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one)
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)-
- Ethanone, 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)- (9CI)
- EN300-207947
- CS-0102347
- CHA91085
- CHEMBL4540006
- SCHEMBL8811741
- Z1216850103
- 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone
- 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one
- AKOS022906610
- 177910-85-9
- 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-one
- 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one
-
- MDL: MFCD18829654
- Inchi: 1S/C9H12N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h6H,2-5H2,1H3
- InChI Key: LZWLPZFKVZUHMH-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN2C(CCCC2)=N1
Computed Properties
- Exact Mass: 164.09506
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H326090-2.5mg |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 2.5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H326090-5mg |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 5mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H326090-25mg |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 25mg |
$ 365.00 | 2022-06-04 | ||
| Chemenu | CM272582-1g |
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone |
177910-85-9 | 97% | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-207947-0.05g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 95% | 0.05g |
$516.0 | 2023-09-16 | |
| Enamine | EN300-207947-0.1g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 95% | 0.1g |
$673.0 | 2023-09-16 | |
| Enamine | EN300-207947-0.25g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 95% | 0.25g |
$963.0 | 2023-09-16 | |
| Enamine | EN300-207947-0.5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 95% | 0.5g |
$1516.0 | 2023-09-16 | |
| Enamine | EN300-207947-1.0g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 95% | 1.0g |
$1944.0 | 2023-07-07 | |
| Enamine | EN300-207947-2.5g |
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one |
177910-85-9 | 95% | 2.5g |
$3809.0 | 2023-09-16 |
1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one
Professional Introduction to Compound with CAS No. 177910-85-9 and Product Name: 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one
The compound identified by the CAS number 177910-85-9 and the product name 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets, making it a valuable building block for drug discovery programs.
Recent studies have highlighted the importance of 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one in the development of novel therapeutic agents. Its molecular structure incorporates both imidazole and pyridine rings, which are known to exhibit a wide range of pharmacological properties. The presence of these aromatic systems allows for multiple interactions with biological receptors, including enzymes and receptors involved in signal transduction pathways. This dual functionality makes the compound a promising candidate for further exploration in the treatment of various diseases.
In particular, the imidazo[1,2-a]pyridine moiety has been extensively studied for its potential applications in anticancer therapy. Several derivatives of this scaffold have shown remarkable activity against different cancer cell lines by inhibiting key enzymes and pathways involved in tumor growth and progression. The compound 177910-85-9, with its specific substitution pattern on the imidazo[1,2-a]pyridine ring, may exhibit similar or even enhanced biological activities. Preliminary in vitro studies suggest that this molecule possesses potent inhibitory effects on certain kinases and other enzymes relevant to cancer biology.
The ethanone group attached to the pyridine ring introduces additional reactivity that can be exploited for further chemical modifications. This feature allows researchers to explore diverse structural analogs by introducing different functional groups at various positions along the molecule. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, potentially leading to improved therapeutic efficacy and reduced side effects. The versatility of this scaffold makes it an attractive platform for medicinal chemists seeking to develop next-generation pharmaceuticals.
Advances in computational chemistry and molecular modeling have further accelerated the discovery process for compounds like 177910-85-9. These tools enable researchers to predict the binding affinity of a molecule to target proteins with high accuracy before conducting expensive wet-lab experiments. By leveraging these computational methods, scientists can prioritize promising candidates based on their predicted biological activity and optimize their structures for better performance. The integration of computational techniques with traditional experimental approaches has significantly enhanced the efficiency of drug discovery programs.
The synthesis of 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one through streamlined reaction sequences and advanced catalytic systems. The use of transition metal catalysts has particularly revolutionized the synthesis of imidazopyridine derivatives by facilitating key cyclization reactions under mild conditions.
Once synthesized, compounds such as 177910-85-9 undergo rigorous characterization using spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (LC/MS), and X-ray crystallography (if applicable). These analyses provide detailed insights into the molecular structure and purity of the compound, which are essential for subsequent biological testing. High-resolution NMR spectra allow researchers to confirm the connectivity of atoms within the molecule and identify any impurities that may affect experimental results.
The biological evaluation of 1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}ethan-1-one typically involves high-throughput screening (HTS) assays to assess its activity against a panel of relevant targets. These assays can rapidly identify compounds that modulate specific biological pathways or interact with particular proteins. If initial screens yield promising results, further detailed studies are conducted to elucidate mechanisms of action and assess potential toxicity profiles before moving into preclinical development.
In conclusion,177910-85-9 represents an exciting opportunity for researchers interested in developing novel therapeutic agents based on imidazopyridine scaffolds. Its unique structural features offer multiple avenues for exploration in drug discovery programs targeting various diseases including cancer,neurodegenerative disorders,and inflammatory conditions.*The combination*of computational chemistry,advanced synthetic methodologies,and rigorous biological evaluation provides a robust framework for optimizing this compound into an effective pharmaceutical.*Future*studies should focus on exploring derivatives with enhanced potency,*selectivity*,and favorable pharmacokinetic profiles.*By leveraging*the rich chemical space offered by imidazopyridines,*scientists*can uncover new treatments that address unmet medical needs.*The continued*development*of compounds like *177910–85–9* highlights*the importance*of interdisciplinary collaboration between chemists,biologists,and clinicians in advancing human health.*As research*progresses,*this class*of molecules is poised to make significant contributions*to modern medicine.*
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